4-Formylphenyl 3-iodobenzoate
CAS No.:
Cat. No.: VC1262830
Molecular Formula: C14H9IO3
Molecular Weight: 352.12g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H9IO3 |
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Molecular Weight | 352.12g/mol |
IUPAC Name | (4-formylphenyl) 3-iodobenzoate |
Standard InChI | InChI=1S/C14H9IO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H |
Standard InChI Key | KXKJJQZEXGUNNV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)C=O |
Canonical SMILES | C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)C=O |
Introduction
STRUCTURAL PROPERTIES
Chemical Structure and Composition
4-Formylphenyl 3-iodobenzoate features two distinct aromatic rings connected through an ester bond. The first ring contains a formyl group (aldehyde, -CHO) at the para position, while the second ring bears an iodine atom at the meta position. The ester linkage serves as a bridge between these two functionalized aromatic rings.
Based on structural analysis and comparison with similar compounds, the molecular formula of 4-Formylphenyl 3-iodobenzoate can be deduced as C₁₄H₉IO₃. This corresponds to a molecular weight of approximately 352.13 g/mol, typical for compounds of this structural class .
SYNTHESIS METHODS
Conventional Synthetic Routes
The synthesis of 4-Formylphenyl 3-iodobenzoate can potentially be achieved through esterification reactions between 4-hydroxybenzaldehyde and 3-iodobenzoic acid or its activated derivatives. This approach represents a straightforward method for forming the ester linkage.
A typical synthetic route would involve:
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Activation of 3-iodobenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Reaction with 4-hydroxybenzaldehyde in the presence of a suitable catalyst such as 4-dimethylaminopyridine (DMAP)
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Purification through crystallization or column chromatography
Alternative Synthetic Approaches
Drawing parallels from the synthesis of related compounds, alternative approaches might include:
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Transesterification reactions using methyl 3-iodobenzoate and 4-hydroxybenzaldehyde
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Direct coupling of 3-iodobenzoyl chloride with 4-hydroxybenzaldehyde
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Late-stage formylation of phenyl 3-iodobenzoate through directed ortho-metallation followed by reaction with a formylating agent
The choice of synthetic route would depend on the availability of starting materials, desired scale, and specific requirements for purity .
CHEMICAL REACTIVITY
Reactive Sites and Functional Group Chemistry
4-Formylphenyl 3-iodobenzoate contains several reactive sites that can participate in various chemical transformations:
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The aldehyde group (-CHO) can undergo nucleophilic addition reactions, oxidation to carboxylic acid, reduction to alcohol, and condensation reactions with amines or hydrazines.
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The iodo substituent is capable of participating in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions), making it valuable for carbon-carbon bond formation.
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The ester linkage can undergo hydrolysis, transesterification, and aminolysis reactions.
This multi-functional nature allows for selective transformations and makes the compound particularly useful in divergent synthesis approaches .
Functional Group | Reaction Type | Potential Products |
---|---|---|
Aldehyde (-CHO) | Reduction | 4-(Hydroxymethyl)phenyl 3-iodobenzoate |
Aldehyde (-CHO) | Oxidation | 4-Carboxyphenyl 3-iodobenzoate |
Aldehyde (-CHO) | Condensation | Various imines, hydrazones, oximes |
Iodo (-I) | Cross-coupling | Arylated or alkynylated derivatives |
Ester linkage | Hydrolysis | 4-Hydroxybenzaldehyde and 3-iodobenzoic acid |
These transformations highlight the versatility of 4-Formylphenyl 3-iodobenzoate as a synthetic intermediate in organic chemistry.
APPLICATIONS IN SYNTHETIC CHEMISTRY
Role in Organic Synthesis
4-Formylphenyl 3-iodobenzoate holds significant potential as a bifunctional building block in organic synthesis. The presence of both aldehyde and iodo groups enables orthogonal functionalization strategies, allowing for the selective modification of each reactive site.
This compound could serve as an intermediate in the synthesis of:
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Complex heterocyclic compounds
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Functionalized biaryl systems
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Molecular scaffolds for medicinal chemistry
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Novel materials with optoelectronic properties
For instance, the iodo group could participate in palladium-catalyzed cross-coupling reactions while leaving the aldehyde functionality intact for subsequent transformations .
SPECTROSCOPIC CHARACTERIZATION
Predicted Spectroscopic Properties
Based on its structure, 4-Formylphenyl 3-iodobenzoate would exhibit characteristic spectroscopic features that could aid in its identification and characterization:
NMR Spectroscopy
In ¹H NMR spectroscopy, the aldehyde proton would appear as a distinctive singlet at approximately 9.9-10.1 ppm. The aromatic protons would display complex coupling patterns in the 7.0-8.5 ppm range, with the protons adjacent to electron-withdrawing groups (formyl, ester, iodo) appearing at higher chemical shifts.
The ¹³C NMR spectrum would feature a characteristic carbonyl resonance for the aldehyde group at approximately 190-195 ppm and an ester carbonyl resonance at around 165-170 ppm. The carbon bearing the iodine atom would typically appear at 90-100 ppm, significantly upfield from other aromatic carbons due to the heavy atom effect .
IR Spectroscopy
The IR spectrum would display characteristic absorption bands:
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Aldehyde C=O stretch: ~1700-1710 cm⁻¹
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Ester C=O stretch: ~1730-1750 cm⁻¹
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Aromatic C=C stretching: ~1600-1450 cm⁻¹
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Aldehyde C-H stretch: ~2720-2740 cm⁻¹
These spectroscopic features would provide valuable tools for confirming the structure and purity of synthesized 4-Formylphenyl 3-iodobenzoate.
COMPARISON WITH STRUCTURALLY RELATED COMPOUNDS
Structural Analogues and Their Properties
Comparing 4-Formylphenyl 3-iodobenzoate with structurally related compounds provides insights into its chemical behavior and potential applications:
Compound | Key Structural Difference | Impact on Reactivity |
---|---|---|
4-Formylphenyl benzoate | Absence of iodo group | Reduced functionality for cross-coupling; similar aldehyde reactivity |
Phenyl 3-iodobenzoate | Absence of formyl group | Lacks aldehyde functionality; similar cross-coupling potential |
4-Formylphenyl 3-iodo-4-methoxybenzoate | Additional methoxy group | Enhanced electron density in benzoate ring; modified reactivity |
4-Formylphenyl 4-iodobenzoate | Iodo at para position instead of meta | Different spatial arrangement; altered cross-coupling stereochemistry |
Such comparisons highlight the unique reactivity profile of 4-Formylphenyl 3-iodobenzoate and its potential advantages in specific synthetic applications .
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